Cas no 676578-10-2 (1,10-Phenanthroline, 3,8-dibromo-2-methyl-)

1,10-Phenanthroline, 3,8-dibromo-2-methyl- structure
676578-10-2 structure
Product Name:1,10-Phenanthroline, 3,8-dibromo-2-methyl-
CAS No:676578-10-2
MF:C13H8Br2N2
MW:352.024021148682
CID:1725320
PubChem ID:12104724
Update Time:2025-04-21

1,10-Phenanthroline, 3,8-dibromo-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,10-Phenanthroline, 3,8-dibromo-2-methyl-
    • 3,8-dibromo-2-methyl-1,10-phenanthroline
    • DTXSID00477652
    • 676578-10-2
    • 2-Methyl-3,8-dibromo-1,10-phenanthroline
    • Inchi: 1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3
    • InChI Key: AYMQLNGTPOSRGH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)N=C2C3C(=CC(=CN=3)Br)C=CC2=C1

Computed Properties

  • Exact Mass: 349.90544
  • Monoisotopic Mass: 349.90542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78
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